BAM7 - 331244-89-4

BAM7

Catalog Number: EVT-260910
CAS Number: 331244-89-4
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAX Activator Molecule 7 (BAM7) is a small heterocyclic molecule identified as a direct activator of the pro-apoptotic protein BAX. [] BAX is a key regulator of the intrinsic apoptotic pathway, and its activation leads to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in programmed cell death. [] BAM7 represents a novel class of compounds that directly target and activate BAX, offering a potential therapeutic strategy for cancers resistant to conventional therapies. []

Future Directions
  • Further optimization of BAM7 derivatives: Exploring SAR to enhance the potency, selectivity, and pharmacological properties of BAM7-based BAX activators for potential clinical translation. []
  • Combination therapies: Investigating the synergistic potential of BAM7 derivatives with existing chemotherapeutic agents or other targeted therapies to enhance treatment outcomes. [, ]

BIM BH3 helix

Compound Description: BIM BH3 helix refers to a stabilized alpha-helix of BCL-2 domain (SAHB) modeled after the BH3 helix of the pro-apoptotic protein BIM. This peptide was instrumental in identifying a novel BH3-binding groove on BAX that mediates its direct activation. The BIM SAHB effectively triggers BAX activation and overcomes the apoptotic blockades imposed by anti-apoptotic proteins in various hematologic cancer cells. [, ]

Relevance: The BIM BH3 helix is a peptide that directly interacts with and activates BAX, similar to BAM7. BAM7 was discovered through computational screening efforts aimed at identifying small molecules that could mimic the BAX-activating interactions of the BIM BH3 helix with the N-terminal trigger site of BAX. Therefore, both BIM BH3 helix and BAM7 share the ability to directly engage and activate BAX, leading to apoptosis. [, ]

BTC-8

Compound Description: BTC-8 is a derivative of BAM7 with improved potency. It exhibits anti-cancer activity against glioblastoma, including the stem cell subpopulation. It inhibits cell proliferation, arrests the cell cycle, and promotes apoptosis through the induction of mitochondrial membrane permeabilization. Additionally, BTC-8 enhances the sensitivity of glioblastoma cells to the chemotherapeutic agent Temozolomide. []

Relevance: BTC-8 is a structurally related compound derived from BAM7. Its development was based on the structural features and biological activity of BAM7, aiming to enhance its potency as a BAX activator. []

BAM38

Compound Description: BAM38 is a small molecule identified through in silico structural similarity searches and competitive fluorescence polarization assays. It demonstrates ten-fold higher binding potency to BAX compared to BAM7 while retaining selectivity over anti-apoptotic BCL-2 proteins. BAM38 engages the BAX trigger site more effectively, triggering BAX conformational activation and membrane permeabilization. This leads to overcoming apoptotic blockades and inducing apoptosis in acute myeloid leukemia (AML) cells. []

Relevance: BAM38, like BAM7, is a small molecule BAX activator that directly binds to the BAX trigger site. It is structurally related to BAM7 but exhibits improved potency in triggering BAX activation and apoptosis. []

Compound Description: BTSA1 is a small-molecule BAX activator designed based on the pharmacophore model of the BIM BH3 helix and BAM7. It exhibits high affinity and selectivity for the BAX trigger site compared to other anti-apoptotic BCL-2 proteins. BTSA1 induces conformational changes in BAX, leading to its translocation and oligomerization, culminating in mitochondrial outer membrane permeabilization and apoptosis. []

Relevance: BTSA1 is directly related to BAM7, as it was designed based on the structural features and BAX-activating properties of BAM7. Both compounds share the same mechanism of action, directly targeting the BAX trigger site to initiate apoptosis. []

Compound 106

Compound Description: Compound 106 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: While the specific structure and mechanism of action of Compound 106 are not elaborated in the provided text, it is mentioned alongside BAM7 and other BAX activators, implying a similar mechanism of action in inducing apoptosis via BAX activation. []

SMBA1

Compound Description: SMBA1 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: Although limited information is provided on SMBA1, its categorization as a BAX activator alongside BAM7 suggests a shared mechanism of action in inducing apoptosis through direct or indirect activation of the pro-apoptotic protein BAX. []

Source and Classification

BAM7 is classified as a small molecule that acts as a selective activator of the BAX protein, a member of the Bcl-2 family that promotes apoptosis. Its chemical formula is C18H20N4OC_{18}H_{20}N_{4}O and it has an IC50 value of approximately 3.3 μM, indicating its effectiveness in activating BAX at relatively low concentrations . The compound has been derived from synthetic processes aimed at enhancing the apoptotic signaling pathways, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAM7 involves several key steps that typically include:

  1. Reagents: The synthesis requires specific reagents such as 2-ethoxyphenyl hydrazine and 4-phenyl-5-methyl-2-pyridinamine.
  2. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  3. Purification: Post-synthesis, BAM7 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or byproducts.

The detailed synthetic pathway typically involves condensation reactions followed by cyclization steps that form the core structure of BAM7 .

Molecular Structure Analysis

Structure and Data

BAM7's molecular structure features a complex arrangement that allows for its interaction with BAX. The compound's structural formula can be represented as follows:

BAM7 C18H20N4O\text{BAM7 }C_{18}H_{20}N_{4}O

The three-dimensional conformation is critical for its biological activity, influencing how it binds to target proteins. Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

BAM7 primarily engages in biochemical reactions that facilitate the activation of apoptotic pathways. Key reactions include:

  1. Binding to BAX: BAM7 selectively binds to BAX, promoting its conformational change necessary for apoptosis.
  2. Induction of Apoptosis: Following binding, BAM7 enhances mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent activation of caspases.

These reactions are crucial for understanding how BAM7 can be utilized in therapeutic contexts, particularly in cancer treatments where evasion of apoptosis is a common hallmark .

Mechanism of Action

Process and Data

The mechanism by which BAM7 exerts its effects involves several steps:

  1. Activation of BAX: BAM7 binds to BAX, causing a conformational shift that exposes its pro-apoptotic domains.
  2. Mitochondrial Interaction: Activated BAX translocates to the mitochondria, where it facilitates pore formation.
  3. Caspase Activation: This pore formation leads to the release of apoptogenic factors like cytochrome c into the cytosol, triggering caspase cascades that culminate in cell death.

This cascade highlights BAM7's potential as a therapeutic agent in conditions where promoting apoptosis is desirable .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAM7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 304.38 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .

Applications

Scientific Uses

BAM7 has several promising applications in scientific research, particularly in:

  1. Cancer Therapy: As an activator of apoptosis, BAM7 is being investigated for its potential to enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms.
  2. Cell Biology Studies: Researchers utilize BAM7 to study apoptotic pathways and their implications in various diseases.
  3. Drug Development: It serves as a lead compound for developing new drugs targeting apoptotic processes in cancer cells.

The ongoing research into BAM7's properties and mechanisms continues to reveal its potential utility across various fields within biomedical science .

Introduction

BAM7 (BAX Activator Molecule 7) represents a pioneering small-molecule probe designed to directly target and activate the pro-apoptotic protein BAX (BCL-2-associated X protein). As a key executioner of mitochondrial apoptosis, BAX undergoes conformational activation to induce mitochondrial outer membrane permeabilization (MOMP), triggering caspase-dependent cell death. Dysregulation of BAX contributes to pathological cell survival in diseases like cancer, making its direct pharmacologic activation a compelling therapeutic strategy. Unlike BH3 mimetics that indirectly promote apoptosis by inhibiting anti-apoptotic proteins (e.g., BCL-2, MCL-1), BAM7 exemplifies a distinct class of compounds that directly engage BAX to initiate its pro-apoptotic cascade [4] [9].

Discovery and Initial Characterization of BAM7 as a Proapoptotic Protein Activator

BAM7 emerged from a structure-based drug discovery campaign focused on the N-terminal activation site ("trigger site") of BAX. This site, distinct from the canonical BH3-binding groove, is formed by helices α1 and α6 and is critical for BAX activation by BH3-only proteins like BIM [4] [9]. Utilizing the crystal structure of the BAX trigger site (PDB: 1F16), researchers performed in silico docking screens of virtual compound libraries. BAM7 was identified as a hit molecule predicted to occupy the hydrophobic cleft within the trigger site, mimicking key interactions of the activating BIM BH3 helix [4].

Biophysical characterization confirmed BAM7's direct and specific interaction with BAX:

  • Binding Affinity: Fluorescence polarization (FP) competition assays demonstrated BAM7's ability to displace a fluorescein-labeled stapled BIM BH3 peptide (FITC-BIM SAHBA2) from recombinant BAX with an IC₅₀ of 3.2 µM. This affinity was significantly weaker than the natural BIM peptide (IC₅₀ = 280 nM) but provided crucial proof-of-concept for small-molecule targeting of this site [4].
  • Binding Site Mapping: Nuclear Magnetic Resonance (NMR) spectroscopy of ¹⁵N-labeled BAX revealed significant chemical shift perturbations (CSPs) in residues comprising the trigger site (e.g., M20, K21, A24, L25, Q28, G138, L141, R145) upon BAM7 binding, corroborating the in silico predictions [4].
  • Specificity: FP assays against anti-apoptotic BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BFL-1/A1) showed no significant competition by BAM7 at concentrations up to 50 µM, highlighting its selectivity for BAX over closely related anti-apoptotic targets [4].
  • Structural Mimicry: Molecular docking based on NMR constraints positioned BAM7 within the trigger site cleft, with its pyrazolone core and phenyl ring system forming hydrophobic contacts analogous to the critical h1-h4 residues of the BIM BH3 domain [4].

Functionally, BAM7 induced characteristic conformational changes associated with BAX activation in vitro:

  • Exposure of the N-terminal 6A7 epitope, indicative of α1-α2 loop mobilization.
  • Release of the C-terminal α9 helix from its hydrophobic groove, enabling mitochondrial translocation.
  • Oligomerization of BAX in mitochondrial membranes, leading to cytochrome c release from isolated mitochondria [4].

Table 1: Characterization of BAM7 and Related BAX-Targeting Compounds

CompoundTarget SiteBinding Affinity (IC₅₀ or EC₅₀)Key Structural FeaturesBAX Activation Potency
BAM7BAX Trigger Site (α1/α6)3.2 µM (FP Competition)Pyrazolone coreModerate
BIM BH3BAX Trigger Site (α1/α6)280 nM (FP Competition)α-Helical peptide; hydrophobic h1-h4 residuesHigh
BTSA1BAX Trigger Site (α1/α6)250 nM (FP Competition); 144 nM (Direct)Pyrazolone, phenylthiazole, thiazolhydrazoneHigh
BDM19Cytosolic BAX dimer interfaceNot fully characterizedIdentified via pharmacophore screen targeting dimerModulates dimer dissociation

Source: Derived from [4] [7] [9]

While BAM7 provided groundbreaking validation for pharmacologically targeting the BAX trigger site, its moderate potency (IC₅₀ = 3.2 µM) limited its utility as a robust probe or therapeutic candidate. This spurred further medicinal chemistry efforts, leading to optimized compounds like BTSA1 (IC₅₀ = 250 nM), which shares structural motifs but achieves significantly higher affinity and efficacy [4].

Biological Significance in Apoptotic Pathway Modulation

BAM7's significance extends beyond being a structural probe; it illuminates critical mechanisms of BAX regulation and potential strategies to overcome apoptotic resistance, particularly in cancer. A key aspect revealed by studying BAM7 and related compounds is the role of cytosolic BAX conformations:

  • Inactive BAX Conformations: Cytosolic BAX exists not only as an inactive monomer but also as an inactive dimer. This dimeric conformation, stabilized by interactions involving the trigger site of one monomer and the C-terminal α9 helix of another, represents an autoinhibited state. It effectively sequesters the trigger site and prevents α9 helix release, rendering BAX refractory to activation signals [7].
  • BAM7 as a Conformational Disruptor: BAM7 targets the trigger site within the context of this inactive dimer. Binding disrupts the dimeric interface by competing with the inter-protomer interactions that maintain autoinhibition. This promotes dissociation of the inactive dimer into monomers, which are then primed for full activation by BAM7 itself or by endogenous activators like BIM or BID [7]. Essentially, BAM7 acts as a molecular wedge, breaking apart the inactive dimer and facilitating the transition towards the active, oligomeric BAX conformation.
  • Modulating Apoptotic Sensitivity: The presence of cytosolic BAX dimers correlates with reduced cellular sensitivity to apoptotic stimuli, including chemotherapeutic agents and BH3 mimetics like ABT-263 (Navitoclax). Cancer cell lines exhibiting significant levels of cytosolic BAX dimers (e.g., U937, SU-DHL5, CALU-6, HCT-116) demonstrate impaired BAX activation, mitochondrial translocation, and apoptosis induction upon treatment. BAM7, by disrupting these dimers and directly activating monomeric BAX, can overcome this resistance mechanism [7].

Table 2: Experimental Evidence for BAM7's Mechanism in Modulating BAX Conformations

Experimental ApproachKey Findings Related to BAM7/BAX DimersBiological Implication
Cell Fractionation + Size Exclusion Chromatography (SEC)Identified cancer cell lines (e.g., CALU-6, HCT-116) with cytosolic BAX eluting as dimers (~120 kDa).Inactive dimer is a physiological conformation contributing to apoptosis resistance.
Blue Native PAGE (BN-PAGE)Cytosolic fractions from dimer-expressing cells show BAX at ~120 kDa. Treatment with BIM SAHB (or presumably BAM7) shifts BAX to ~20 kDa (active monomer) and ~600 kDa (oligomers).BAM7-like triggers dissociate the inactive dimer and promote active oligomerization.
Co-Immunoprecipitation (with 6A7 antibody)Cytosolic BAX dimers are 6A7-negative (inactive). Detergent treatment (or activators) induces 6A7 reactivity.Dimer dissociation exposes the activation epitope, allowing BAM7 binding and further activation.
Pharmacophore-Based ScreeningLed to BDM19, a compound targeting the dimer interface, validating it as a pharmacologically tractable site. BAM7's trigger site binding indirectly disrupts this interface.Confirms the dimer as a target; BAM7 and BDM19 represent complementary strategies (direct activation vs. dimer modulation).

Source: Derived from [7]

The ability of BAM7 to directly engage the trigger site and overcome the inhibitory constraint imposed by cytosolic dimerization underscores a novel layer of BAX regulation. It highlights how cancer cells might exploit BAX dimerization to enhance survival and resist therapies that rely on endogenous activator proteins or indirect BH3 mimetics. Consequently, BAM7 serves as a critical tool compound for:

  • Deciphering BAX Activation Dynamics: Studying the structural transitions from inactive dimer to active monomer/oligomer.
  • Identifying Resistance Mechanisms: Validating cytosolic BAX dimerization as a contributor to apoptotic resistance in cancer.
  • Informing Therapeutic Design: Providing a structural and mechanistic foundation for developing next-generation, potent, and selective direct BAX activators (e.g., BTSA1) or BAX dimer modulators (e.g., BDM19) aimed at restoring apoptosis in treatment-refractory cancers [4] [7] [9].

While BAM7 itself lacks the potency for clinical translation, its discovery and characterization fundamentally advanced the field by proving the druggability of BAX and revealing intricate regulatory mechanisms like cytosolic dimerization. It paved the way for compounds like BTSA1, which demonstrates potent in vivo anti-leukemic activity without toxicity, offering compelling proof-of-concept for direct BAX activation therapy [4] [9].

Properties

CAS Number

331244-89-4

Product Name

BAM7

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAM 7; BAM-7; BAM7.

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Isomeric SMILES

CCOC1=CC=CC=C1N/N=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.